7-Chloronaphthalene-1-carboxylic acid
Overview
Description
7-Chloronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7ClO2. It is a derivative of naphthoic acid, characterized by the presence of a chlorine atom at the 7th position of the naphthalene ring.
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-1-naphthoic acid are monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of monoamines, which are neurotransmitters such as serotonin and dopamine. ChE is responsible for the hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
7-Chloro-1-naphthoic acid interacts with its targets through a competitive inhibitory mode of action . The compound competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction. The inhibition is reversible, meaning the compound can dissociate from the enzyme, allowing the enzyme to regain its activity .
Biochemical Pathways
The degradation of 1-naphthoic acid, a similar compound, is initiated by double hydroxylation of the aromatic ring adjacent to the one bearing the carboxyl group, resulting in the formation of 1,2-dihydroxy-8-carboxynaphthalene . The resultant diol is then oxidized via various intermediates to tricarboxylic acid (TCA) cycle intermediates . This pathway allows the compound to serve as the sole source of carbon and energy for certain bacteria .
Result of Action
It is known that low molecular weight polycyclic aromatic hydrocarbons (pahs) like naphthalene and substituted naphthalenes exhibit genotoxic, mutagenic, and/or carcinogenic effects on living organisms .
Action Environment
Environmental factors such as the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes are important drivers in shaping NA-degrading microbial communities . These factors could influence the action, efficacy, and stability of 7-Chloro-1-naphthoic acid.
Biochemical Analysis
Biochemical Properties
7-Chloro-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various enzymes involved in oxidative and reductive processes. For instance, it can act as a substrate for certain cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. The interaction between 7-Chloro-1-naphthoic acid and these enzymes often involves the formation of reactive intermediates that can further participate in subsequent biochemical reactions .
Additionally, 7-Chloro-1-naphthoic acid can bind to specific proteins, altering their conformation and activity. This binding can modulate the function of these proteins, leading to changes in cellular processes. For example, the compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 7-Chloro-1-naphthoic acid on various cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, 7-Chloro-1-naphthoic acid has been shown to modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival .
Moreover, 7-Chloro-1-naphthoic acid can impact gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of target genes. This can result in altered cellular metabolism, including changes in the synthesis and degradation of key metabolites . The compound’s effects on cellular processes are also evident in its ability to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-1-naphthoic acid involves several key interactions at the molecular level. One of the primary mechanisms is its binding to specific biomolecules, such as enzymes and receptors. For instance, 7-Chloro-1-naphthoic acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Additionally, 7-Chloro-1-naphthoic acid can activate or inhibit signaling pathways by interacting with receptors on the cell surface or within the cell. This interaction can lead to changes in downstream signaling events, ultimately affecting cellular responses such as proliferation, differentiation, and apoptosis . The compound’s ability to modulate gene expression through nuclear receptor binding further underscores its complex molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1-naphthoic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 7-Chloro-1-naphthoic acid can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
In vitro studies have demonstrated that the compound’s effects on cell signaling and metabolism can persist for several hours to days, depending on the concentration and exposure duration . In vivo studies have also indicated that 7-Chloro-1-naphthoic acid can exert long-term effects on tissue function, particularly in the context of chronic exposure .
Dosage Effects in Animal Models
The effects of 7-Chloro-1-naphthoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, 7-Chloro-1-naphthoic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure .
Threshold effects have been observed in studies where a certain dosage level must be reached before significant biochemical or physiological changes occur . Understanding the dosage effects of 7-Chloro-1-naphthoic acid is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
7-Chloro-1-naphthoic acid is involved in several metabolic pathways, primarily those related to its oxidative and reductive metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dechlorinated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body .
The interaction of 7-Chloro-1-naphthoic acid with metabolic enzymes can also affect metabolic flux and the levels of key metabolites within cells . This can have downstream effects on cellular energy production, detoxification processes, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 7-Chloro-1-naphthoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, 7-Chloro-1-naphthoic acid can bind to plasma proteins, influencing its distribution and bioavailability within the body .
The localization and accumulation of 7-Chloro-1-naphthoic acid in specific tissues can also be affected by its interactions with transport proteins . This can have implications for its therapeutic efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of 7-Chloro-1-naphthoic acid is an important determinant of its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct 7-Chloro-1-naphthoic acid to its site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloronaphthalene-1-carboxylic acid typically involves the chlorination of 1-naphthoic acid. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the reaction conditions, such as temperature and pressure, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Chloronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of various substituted naphthoic acids.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthyl alcohols or aldehydes.
Scientific Research Applications
7-Chloronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-Naphthoic Acid: Lacks the chlorine substituent, resulting in different chemical reactivity and applications.
2-Chloro-1-naphthoic Acid: Chlorine atom is positioned differently, leading to variations in chemical behavior.
3-Hydroxy-2-naphthoic Acid: Contains a hydroxyl group, which significantly alters its chemical properties.
Uniqueness: 7-Chloronaphthalene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other naphthoic acid derivatives may not be suitable .
Properties
IUPAC Name |
7-chloronaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFVKRLEVHHCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534893 | |
Record name | 7-Chloronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58926-30-0 | |
Record name | 7-Chloronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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